molecular formula C4H3NO2S2 B579211 5-Oxodithiole-3-carboxamide CAS No. 15995-19-4

5-Oxodithiole-3-carboxamide

Cat. No.: B579211
CAS No.: 15995-19-4
M. Wt: 161.193
InChI Key: WJOAPAIPXYXLGQ-UHFFFAOYSA-N
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Description

5-Oxodithiole-3-carboxamide is a heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxodithiole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of dithiolethiones with amines, followed by oxidation to form the desired carboxamide. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 5-Oxodithiole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

5-Oxodithiole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential in biological studies, particularly in enzyme inhibition and as a probe for studying biochemical pathways.

    Medicine: Research has indicated potential therapeutic applications, including anticancer and antimicrobial properties.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 5-Oxodithiole-3-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Properties

CAS No.

15995-19-4

Molecular Formula

C4H3NO2S2

Molecular Weight

161.193

IUPAC Name

5-oxodithiole-3-carboxamide

InChI

InChI=1S/C4H3NO2S2/c5-4(7)2-1-3(6)9-8-2/h1H,(H2,5,7)

InChI Key

WJOAPAIPXYXLGQ-UHFFFAOYSA-N

SMILES

C1=C(SSC1=O)C(=O)N

Synonyms

3H-1,2-Dithiole-5-carboxamide,3-oxo-(7CI,8CI)

Origin of Product

United States

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